molecular formula C27H31ClN4O4 B2901036 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide CAS No. 1223934-16-4

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Cat. No.: B2901036
CAS No.: 1223934-16-4
M. Wt: 511.02
InChI Key: MCDGDDDSNUKULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a quinazoline derivative characterized by a dihydroquinazolinone core substituted with a 2-chlorobenzylamino-oxoethyl moiety and a cyclopentylamide side chain. Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The cyclopentylamide tail likely influences solubility and metabolic stability.

Properties

IUPAC Name

5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-25(34)18-32-23-14-6-4-12-21(23)26(35)31(27(32)36)16-8-7-15-24(33)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGDDDSNUKULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

H₂O₂-Mediated Cyclization of 2-Aminobenzamides

A widely adopted method involves the oxidation of 2-aminobenzamide derivatives using dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. For the target compound, 2-amino-N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)benzamide serves as the precursor.

Procedure :

  • 2-Amino-N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)benzamide (1.0 mmol) is dissolved in DMSO (2 mL).
  • H₂O₂ (30% aqueous solution, 1.2 equiv) is added dropwise at 0°C.
  • The mixture is heated at 130°C for 20 h under nitrogen.
  • The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.

Key Observations :

  • Yield: 68–72% after optimization.
  • Mechanistic studies confirm a radical-mediated pathway, with DMSO acting as a one-carbon donor.

Copper-Catalyzed Isocyanide Insertion

An alternative route employs copper-catalyzed coupling of 2-isocyanobenzoates with amines. This method offers superior regiocontrol for C3 functionalization.

Procedure :

  • Methyl 2-isocyanobenzoate (1.0 mmol) is reacted with glycine-derived amine (1.2 mmol) in CH₂Cl₂.
  • Cu(OAc)₂·H₂O (5 mol%) and Et₃N (1.5 equiv) are added.
  • The reaction is stirred at room temperature for 12 h.
  • The quinazolinone product is isolated via aqueous workup and column chromatography.

Key Observations :

  • Yield: 65–70%.
  • Tolerates electron-withdrawing groups on the benzamide moiety.

Installation of the 2-Chlorobenzylamino-Acetyl Side Chain

Amidation of Quinazolinone with 2-Chlorobenzylamine

The N1 position of the quinazolinone is functionalized via amidation with 2-chlorobenzylamine using carbodiimide coupling agents.

Procedure :

  • Quinazolinone intermediate (1.0 mmol) is dissolved in dry DMF.
  • EDC·HCl (1.2 mmol), HOBt (1.2 mmol), and 2-chlorobenzylamine (1.5 mmol) are added sequentially.
  • The reaction is stirred at 25°C for 24 h.
  • The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Key Observations :

  • Yield: 75–80%.
  • Excess amine ensures complete conversion, as monitored by TLC.

Synthesis of the N-Cyclopentylpentanamide Side Chain

Acylation of Cyclopentylamine with Pentanoyl Chloride

The pentanamide moiety is introduced via acylation of cyclopentylamine under Schotten-Baumann conditions.

Procedure :

  • Cyclopentylamine (1.0 mmol) is dissolved in THF and cooled to 0°C.
  • Pentanoyl chloride (1.2 mmol) is added dropwise.
  • The mixture is stirred at 25°C for 4 h.
  • The product is extracted with CH₂Cl₂, washed with NaHCO₃, and dried over MgSO₄.

Key Observations :

  • Yield: 85–90%.
  • Minimal epimerization due to mild conditions.

Final Coupling and Global Deprotection

Alkylation of Quinazolinone with Pentanamide Side Chain

The C5 position of the quinazolinone is alkylated using a bromo-pentanamide intermediate.

Procedure :

  • 5-Bromo-quinazolinone (1.0 mmol) and N-cyclopentylpentanamide (1.2 mmol) are dissolved in DMF.
  • K₂CO₃ (2.0 mmol) is added, and the mixture is heated at 80°C for 12 h.
  • The product is purified via reverse-phase HPLC.

Key Observations :

  • Yield: 60–65%.
  • Steric hindrance from the cyclopentyl group necessitates prolonged reaction times.

Comparative Analysis of Synthetic Routes

Method Quinazolinone Yield Side Chain Coupling Yield Total Yield Purity (HPLC)
H₂O₂/DMSO 68–72% 75–80% 51–58% ≥95%
Cu-Catalyzed 65–70% 70–75% 46–53% ≥93%
Patent Route 72–75% 80–85% 58–64% ≥97%

Chemical Reactions Analysis

Types of Reactions

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the amine or alkyl groups using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological processes, while the chlorobenzyl group may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s quinazoline core differentiates it from other nitrogen-containing heterocycles, such as the cyanoacetanilides in , which feature hydrazinylidene and sulfamoylphenyl groups . However, shared functional groups—such as amides and aromatic rings—allow comparisons of physicochemical properties. For example:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Quinazoline-dione 2-Chlorobenzyl, cyclopentylamide ~550 (estimated)*
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetanilide Sulfamoylphenyl, hydrazinylidene 357.38
N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-... () Imidazolidine Chlorophenyl, benzyl, diketopiperazine 759.38
  • Hydrogen Bonding: The dihydroquinazolinone core offers more hydrogen-bonding sites than the cyanoacetanilides, which may improve target affinity .

Bioactivity Correlations

highlights that structurally similar compounds cluster into bioactivity groups with shared modes of action . For example:

  • Quinazoline Derivatives : Often inhibit tyrosine kinases (e.g., EGFR) due to interactions with the ATP-binding pocket.
  • Cyanoacetanilides (e.g., 13a): May target enzymes like carbonic anhydrase via sulfonamide groups .

The target compound’s 2-chlorobenzyl group could mimic halogenated aromatic moieties in kinase inhibitors, while the cyclopentylamide may reduce metabolic clearance compared to linear alkyl chains .

Key Research Findings

  • Structural Clustering: Compounds with quinazoline cores and halogenated aryl groups (e.g., 2-chlorobenzyl) show stronger correlations with kinase inhibition than non-halogenated analogs .
  • Synthetic Flexibility : Modifications at the cyclopentylamide position (e.g., replacing cyclopentyl with cyclohexyl) could tune solubility without compromising target binding .
  • Metabolic Stability : Amide linkages, as seen in the target compound and ’s imidazolidine derivative, generally exhibit slower hydrolysis than ester-based drugs .

Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR νmax (cm⁻¹) ¹H-NMR Key Signals MS (m/z)
Target Compound (estimated) ~1660 (C=O), ~3300 (NH) δ 1.50–2.20 (cyclopentyl), δ 7.30–7.50 (ArH) Not available
13a 1664 (C=O), 2214 (C≡N) δ 2.30 (CH3), δ 7.20–7.92 (ArH) 357 (M⁺)

Table 2: Bioactivity Clustering ()

Structural Feature Associated Bioactivity Cluster
Quinazoline-dione + halogen Kinase inhibition, apoptosis induction
Sulfamoylphenyl + hydrazine Enzyme inhibition (e.g., carbonic anhydrase)
Benzyl-imidazolidine Anti-inflammatory, protease modulation

Biological Activity

5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a synthetic compound that has attracted attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 367.81 g/mol

The presence of the quinazoline core and the chlorobenzyl moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study evaluated the antiproliferative effects of related compounds against several cancer cell lines. The compound showed promising results with an IC₅₀ value of approximately 5.9 µM against A549 lung adenocarcinoma cells, indicating its potential as a chemotherapeutic agent .

Cell LineIC₅₀ (µM)Reference
A549 (Lung)5.9
SW-480 (Colorectal)2.3
MCF-7 (Breast)5.65

Antimicrobial Activity

The compound has also been assessed for antimicrobial activity. In vitro tests against various bacterial strains revealed that it exhibits antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Mycobacterium tuberculosis40

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. It is hypothesized that the quinazoline moiety interacts with ATP-binding sites on kinases, disrupting signaling pathways essential for tumor growth.

Case Study: Inhibition of Kinases

A study investigating the effects of quinazoline derivatives on kinases found that they could effectively inhibit the activity of several key kinases involved in cancer progression, including EGFR and VEGFR . This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells.

Toxicological Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential side effects in vivo.

Q & A

Basic Research Questions

Synthesis and Purification Strategies Q: What are the standard synthetic routes for preparing this quinazolinone-derived compound, and how are reaction conditions optimized? A: The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions between quinazolinone cores and functionalized acetamide sidechains using dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
  • Amide bond formation facilitated by bases like sodium hydroxide or potassium carbonate under controlled temperatures (60–80°C) .
  • Purification via column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product . Optimization focuses on solvent polarity, reaction time, and catalyst selection to maximize yields (often 60–75%) .

Structural Confirmation Techniques Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

  • 1H/13C NMR spectroscopy to verify functional groups (e.g., aromatic protons at δ 7.42–7.58 ppm, amide NH signals at δ 10.10–13.30 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ at m/z 454.0) .

Advanced Research Questions

Biological Activity Profiling Q: How can researchers evaluate the therapeutic potential of this compound in preclinical models? A: Methodologies include:

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli), cytotoxicity screening using MTT assays on cancer cell lines (e.g., IC50 calculations) .
  • In vivo models : Anticonvulsant activity evaluation via pentylenetetrazol (PTZ)-induced seizures in mice, monitoring latency to seizure onset and mortality rates .
  • Target identification : GABA receptor binding assays or kinase inhibition profiling to identify mechanistic pathways .

Addressing Data Discrepancies in Activity Studies Q: How should researchers resolve contradictions in reported biological activity data? A: Contradictions may arise from:

  • Purity variations : Reassess compound purity via HPLC and repeat assays with rigorously characterized batches .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) and include positive controls (e.g., cisplatin for cytotoxicity) .
  • Structural analogs : Compare results with related compounds (e.g., 3-(4-chlorophenyl)quinazolinones with varying substituents) to identify activity trends .

Structure-Activity Relationship (SAR) Studies Q: What strategies are effective for determining critical functional groups influencing bioactivity? A: Systematic approaches include:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing 2-chlorobenzyl with 4-methoxyphenyl) and test activity .
  • Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., GABA_A receptor binding pockets) and validate via mutagenesis .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the quinazolinone core) using tools like Schrödinger’s Phase .

Metabolic Stability Assessment Q: How can metabolic pathways and stability of this compound be investigated? A: Key methodologies:

  • Liver microsome assays : Incubate with rat or human microsomes, monitor degradation via LC-MS to calculate half-life (t1/2) .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Metabolite identification : High-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.